molecular formula C18H21FN4O2S B4632594 1-(3-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-(3-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B4632594
M. Wt: 376.5 g/mol
InChI Key: BISBIMUPXLSOAN-UHFFFAOYSA-N
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Description

1-(3-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O2S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is 376.13692526 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis of Hybrid Molecules

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. The research focused on compounds including a 1,3,4-thiadiazole nucleus, which is similar to the compound of interest. The synthesized compounds exhibited antimicrobial, antilipase, and antiurease activities, demonstrating their potential in biomedical applications (Başoğlu et al., 2013).

Mycobacterium Tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed and synthesized a series of compounds for inhibiting Mycobacterium tuberculosis GyrB ATPase. These compounds included elements like piperidine and thiadiazole, which are structurally related to the compound . This study highlights the compound's potential in treating tuberculosis (Jeankumar et al., 2013).

Antimicrobial Activity of Substituted 2-Aminobenzothiazoles Derivatives

Anuse et al. (2019) conducted a study synthesizing and evaluating the antimicrobial activity of substituted 2-aminobenzothiazoles derivatives. These compounds exhibited good to moderate activity against various microbial strains, suggesting their potential in antimicrobial therapy (Anuse et al., 2019).

Anti-Lung Cancer Activity of Novel Fluoro Substituted Benzo[b]pyran

Hammam et al. (2005) explored the anti-lung cancer activity of fluoro-substituted benzo[b]pyran compounds. These compounds, including a fluorine element as in the compound of interest, demonstrated anticancer activity at low concentrations compared to the reference drug, indicating their potential in cancer treatment (Hammam et al., 2005).

Development of Fluorine-18-Labeled 5-HT1A Antagonists

Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for biological evaluation. The study's focus on fluorine-18 labeled compounds parallels the fluorine component in the compound of interest, highlighting its relevance in developing radiopharmaceuticals (Lang et al., 1999).

Anti-Arrhythmic Activity of Piperidine-Based Derivatives

Abdel‐Aziz et al. (2009) synthesized piperidine-based derivatives, including 1,3-thiazole and 1,3,4-thiadiazole, and evaluated their anti-arrhythmic activity. This research suggests potential applications of the compound in developing cardiovascular drugs (Abdel‐Aziz et al., 2009).

Antibacterial Activities of Piperazine Derivatives

Qi (2014) designed and synthesized piperazine derivatives with antibacterial activities, providing insights into the application of similar compounds in combating bacterial infections (Qi, 2014).

Properties

IUPAC Name

1-(3-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-2-4-15-21-22-18(26-15)20-16(24)12-7-9-23(10-8-12)17(25)13-5-3-6-14(19)11-13/h3,5-6,11-12H,2,4,7-10H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISBIMUPXLSOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 2
1-(3-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 3
1-(3-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 4
1-(3-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(3-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 6
1-(3-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.